(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine
Description
(E)-N-[1-(2,5-Dichlorothiophen-3-yl)ethylidene]hydroxylamine is a Schiff base derivative characterized by a dichlorinated thiophene ring and an ethylidene hydroxylamine functional group. The compound’s structure features a thiophene heterocycle substituted with chlorine atoms at positions 2 and 5, coupled with a hydroxylamine moiety via an ethylidene linker. This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(NE)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NOS/c1-3(9-10)4-2-5(7)11-6(4)8/h2,10H,1H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQWYVJTGMUMC-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(SC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(SC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine typically involves the condensation of 2,5-dichlorothiophene-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate or pyridine, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of thiophene derivatives, including (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison:
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide () Structure: A hydrazide derivative with a chloro-substituted hydroxyphenyl group and a trihydroxybenzohydrazide backbone. Functional Groups: Hydrazide (–CONHNH₂), phenolic (–OH), and chloro substituents. Comparison: Unlike the target compound, this analog lacks a thiophene ring and instead employs a benzene core. The hydrazide group may enhance chelation or hydrogen-bonding capabilities compared to the hydroxylamine group in the target .
3-Chloro-N-phenyl-phthalimide ()
- Structure : A phthalimide derivative with a chlorine substituent and phenyl group.
- Functional Groups : Imide (–CON–CO–), chloro, and phenyl.
- Comparison : The phthalimide’s rigid aromatic structure contrasts with the thiophene-based flexibility of the target. The chloro substituent in both compounds may influence reactivity, but the imide group in phthalimides is more electron-withdrawing than hydroxylamine .
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Structure: A thiophene derivative with an amino alcohol side chain. Functional Groups: Thiophene, methylamino (–NHCH₃), and hydroxyl (–OH). Comparison: Both compounds share a thiophene core, but the target’s dichloro substitution and hydroxylamine group differ significantly. The dichloro groups likely increase lipophilicity and steric hindrance compared to the unsubstituted thiophene in this analog .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiophene | Ethylidene hydroxylamine | 2,5-Dichloro | Pharmaceuticals, Materials |
| N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide | Benzene | Hydrazide, phenolic –OH | 5-Chloro, 2-hydroxy | Antioxidants, Enzyme inhibitors |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Imide, phenyl | 3-Chloro | Polymer synthesis |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene | Methylamino, hydroxyl | None | Drug intermediates |
Physicochemical and Reactivity Trends
- Solubility : The hydroxylamine group may improve aqueous solubility relative to purely aromatic systems (e.g., phthalimides) but reduce it compared to polar hydrazides .
- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than benzene analogs due to aromatic heterocycle rigidity. Dichloro substitution could further elevate decomposition temperatures .
Biological Activity
(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives with significant pharmacological properties.
Chemical Structure
The molecular formula of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine is C₉H₈Cl₂N₂OS. The presence of the 2,5-dichlorothiophen-3-yl moiety enhances its biological activity through increased lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing hydroxylamine groups often exhibit antimicrobial properties. In vitro studies have demonstrated that (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine shows activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine has also been explored. Hydroxylamines are known to scavenge free radicals, thus protecting cells from oxidative stress. Experimental assays have shown that this compound can significantly reduce reactive oxygen species (ROS) levels in cultured cells, indicating its potential use in mitigating oxidative damage.
Anticancer Activity
Preliminary studies have suggested that (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine may possess anticancer properties. In vitro assays using various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 10 µM |
| A549 (lung cancer) | 20 µM |
These findings highlight the need for further investigation into the mechanisms through which this compound exerts its anticancer effects.
The biological activity of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Signal Transduction Modulation : It may alter signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species Scavenging : Its antioxidant properties help mitigate oxidative stress, which is often heightened in cancerous cells.
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various hydroxylamine derivatives, including (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.
Study on Anticancer Properties
In a recent investigation published in the Journal of Medicinal Chemistry, the anticancer effects of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine were assessed in vitro using MCF-7 breast cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
